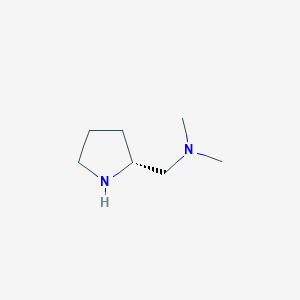

(R)-2-(Dimethylamino)methylpyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-[(2R)-pyrrolidin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIJBHQBXMMPRH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iminium Catalysis:when an α,β Unsaturated Aldehyde Serves As the Michael Acceptor, the Catalyst Can Activate It by Forming a Transient Iminium Ion. This Activation Lowers the Lumo Lowest Unoccupied Molecular Orbital of the Enal, Making It More Susceptible to Nucleophilic Attack at the β Position by a Michael Donor Such As a Malonate, Nitroalkane, or Thiol . the Chiral Pyrrolidine Structure Effectively Shields One Face of the Iminium Ion, Directing the Incoming Nucleophile to the Other Face and Thus Controlling the Stereochemistry of the Newly Formed C C Bond. After the Nucleophilic Attack, the Resulting Enamine Intermediate is Hydrolyzed to Release the Final Product and the Catalyst.

Table 2: Comparison of Catalytic Modes in Michael Additions

| Feature | Enamine Catalysis | Iminium Catalysis |

|---|---|---|

| Activated Species | Michael Donor (Ketone/Aldehyde) | Michael Acceptor (α,β-Unsaturated Aldehyde) |

| Key Intermediate | Enamine | Iminium Ion |

| Role of Catalyst | Forms a nucleophilic enamine with the donor. | Forms an electrophilic iminium ion with the acceptor. |

| Typical Donors | Ketones, Aldehydes | Malonates, Nitroalkanes, Thiols |

| Typical Acceptors | α,β-Unsaturated Ketones, Esters, Nitroalkenes | α,β-Unsaturated Aldehydes |

In the context of reductions, chiral pyrrolidine (B122466) derivatives like (R)-2-(Dimethylamino)methylpyrrolidine typically function not as direct organocatalysts but as chiral ligands or auxiliaries for metal-hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). wikipedia.orgresearchgate.net These reactions achieve asymmetry by creating a chiral environment around the reducing agent.

The mechanism involves the formation of a chiral complex between the hydride source and the diamine ligand. For example, this compound can coordinate to LiAlH₄ through its two nitrogen atoms, displacing one or more hydride ions to form a chiral complex aluminum hydride reagent. researchgate.net This chiral reagent then delivers a hydride ion (H⁻) to one face of the prochiral ketone's carbonyl group.

The stereoselectivity of the hydride transfer is governed by the steric and electronic properties of the transient diastereomeric transition states. The chiral ligand-metal complex and the ketone substrate assemble in a way that minimizes steric repulsion, leading to a preferred orientation for the hydride attack.

In these reactions, the hydride source is the metal hydride (e.g., AlH₄⁻ or BH₃). The proton transfer step typically occurs after the hydride transfer. The initial product of the hydride attack on the carbonyl is a metal alkoxide intermediate. This intermediate is then quenched during an aqueous or acidic workup step, where a proton (H⁺) is transferred from the solvent (e.g., water or acid) to the alkoxide oxygen, yielding the final chiral alcohol product. libretexts.org Therefore, the hydride transfer and proton transfer are distinct, sequential events in this class of reductions.

Catalytic Applications of R 2 Dimethylamino Methylpyrrolidine and Its Derivatives

Organocatalytic Transformations Utilizing Pyrrolidine-Based Amines

The efficacy of (R)-2-(Dimethylamino)methylpyrrolidine and its analogues stems from their ability to activate substrates through the formation of chiral enamines or iminium ions. This mode of activation, a cornerstone of aminocatalysis, facilitates highly enantioselective transformations under mild reaction conditions.

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of numerous natural products and pharmaceuticals. Pyrrolidine-based amines have been successfully employed as catalysts in both direct and auxiliary-mediated aldol processes.

In direct catalytic enantioselective aldol additions, this compound and its derivatives act as chiral catalysts to directly bring together a ketone and an aldehyde. The catalyst forms a chiral enamine with the ketone, which then reacts with the aldehyde in a stereocontrolled manner. Simple and commercially available chiral primary diamines, such as (1S,2S)-1,2-diphenylethane-1,2-diamine, have demonstrated high chemo- and stereoselectivity in the direct aldol reaction of p-nitrobenzaldehyde and cyclohexanone on water, yielding the corresponding β-hydroxyketone with up to 94% enantiomeric excess (ee) tandfonline.com. The presence of water has been shown to accelerate the reaction and enhance enantioselectivity, suggesting the significant role of hydrogen bonding in the transition state tandfonline.com.

The proposed transition state for these reactions often involves a symmetrical arrangement of the catalyst units, ensuring proximity to the incoming aldehyde and a high concentration of the activated chiral enamine intermediate, which boosts reaction efficiency e3s-conferences.org. This symmetry is crucial for chirality, ensuring that the enamine reacts with the correct face (Re or Si) of the aldehyde e3s-conferences.org.

Table 1: Direct Asymmetric Aldol Reactions Catalyzed by Chiral Diamines Data based on representative examples from the literature.

| Aldehyde | Ketone | Catalyst | Solvent | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| p-Nitrobenzaldehyde | Cyclohexanone | (1R,2R)-1,2-Diphenylethane-1,2-diamine/TfOH | Water | 92 | 95:5 | 94 | tandfonline.com |

| o-Nitrobenzaldehyde | Cyclohexanone | (1R,2R)-1,2-Diphenylethane-1,2-diamine/TfOH | Water | 85 | 96:4 | 93 | tandfonline.com |

| p-Chlorobenzaldehyde | Cyclohexanone | (1R,2R)-1,2-Diphenylethane-1,2-diamine/TfOH | Water | 88 | 94:6 | 89 | tandfonline.com |

| p-Bromobenzaldehyde | Cyclohexanone | (1R,2R)-1,2-Diphenylethane-1,2-diamine/TfOH | Water | 86 | 95:5 | 91 | tandfonline.com |

In chiral auxiliary-mediated aldol processes, a chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. While specific data for this compound as a chiral auxiliary in aldol reactions is not extensively detailed in the provided search results, the general principle involves the attachment of the pyrrolidine-based auxiliary to a carbonyl compound to form a chiral enamine or enolate equivalent. This chiral substrate then reacts with an aldehyde, with the auxiliary sterically guiding the approach of the electrophile to afford a high degree of diastereoselectivity. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. Chiral oxazolidinones are a widely used class of auxiliaries in stereoselective aldol reactions wikipedia.org.

Asymmetric Michael Additions

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate addition manner. This compound and its derivatives have proven to be highly effective catalysts in this domain.

Pyrrolidine-based organocatalysts are highly effective for the asymmetric Michael addition of ketones and aldehydes to nitroolefins rsc.org. These reactions typically proceed with high efficiency and stereoselectivity. For instance, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to provide Michael adducts in almost quantitative yields with high diastereoselectivities (up to 98:2 dr) and enantioselectivities (up to 99% ee) for the addition of ketones to nitroolefins rsc.org.

The mechanism involves the formation of a chiral enamine intermediate from the reaction of the pyrrolidine (B122466) catalyst and the carbonyl compound. This enamine then attacks the nitroolefin in a stereocontrolled fashion. The stereochemical outcome is often influenced by the structure of the catalyst, with bulky substituents on the pyrrolidine ring playing a key role in directing the approach of the electrophile nih.govnih.gov.

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Pyrrolidine Derivatives Data based on representative examples from the literature.

| Ketone | Nitroolefin | Catalyst | Additive | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Cyclohexanone | β-Nitrostyrene | Pyrrolidine-based phosphoproline | - | >99 | >99:1 | 96 | nih.gov |

| Cyclohexanone | (E)-1-Nitro-2-phenylethene | Pyrrolidine-based pyridinium IL | - | 98 | 98:2 | 99 | researchgate.net |

| Acetone | β-Nitrostyrene | Proline | - | 95 | - | 23 | bohrium.com |

| Propanal | β-Nitrostyrene | Hybrid Pyrrolidine-carbamate | - | - | - | - | nih.gov |

The enantioselective phospha-Michael addition is a crucial method for the synthesis of chiral organophosphorus compounds, which have significant applications in medicinal chemistry and as chiral ligands. While specific examples utilizing this compound are not prevalent in the provided search results, the general strategy involves the use of a chiral organocatalyst to facilitate the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated system.

Bifunctional squaramide catalysts have been successfully employed in the asymmetric organocatalyzed phospha-Michael addition to iminochromenes, affording yields of up to 95% and excellent enantioselectivity with up to 98% ee scispace.com. These catalysts activate the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to a highly organized transition state and effective stereocontrol scispace.com. The development of recoverable organocatalysts, such as 4-N,N-dimethylaminopyridinium saccharinate salts, has also been explored for phospha-Michael additions, demonstrating good reactivity and high yields nih.gov.

Organocatalyzed Ring-Opening Polymerizations of Cyclic Esters

The utility of this compound and its derivatives extends to organocatalysis, a field that avoids the use of metal-based catalysts, which is particularly advantageous for biomedical applications where metal contamination is a concern. acs.org One key application is in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. In these reactions, the tertiary amine moiety, characteristic of the subject compound, plays a crucial role in the catalytic mechanism.

Bifunctional organocatalysts, which often combine a hydrogen-bond-donating group (like thiourea) with a hydrogen-bond-accepting group (a tertiary amine), are highly effective for ROP. acs.org The mechanism involves a dual activation pathway where the thiourea group activates the cyclic ester monomer, while the tertiary amine activates the initiating alcohol through hydrogen bonding. acs.org This cooperative action facilitates the nucleophilic attack of the alcohol on the monomer's carbonyl group, initiating polymerization. acs.orgacs.org Systems catalyzed by tertiary amines can produce polyesters with predictable molecular weights and narrow polydispersities, indicative of a living polymerization process. acs.orgacs.org

While simple tertiary amines can catalyze ROP, their efficiency can be lower compared to more complex bifunctional systems. acs.org The catalytic activity is dependent on the structure of the amine and the reaction conditions. mdpi.comnih.gov The polymerization of N-acyl morpholin-2-ones, for instance, has been successfully achieved using organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicycloundec-7-ene/thiourea (DBU/TU) systems, highlighting the versatility of amine-based catalysts in producing functionalized polyesters. acs.org

Nucleophilic Activation in Acyl Transfer Reactions

Derivatives of this compound are effective as chiral nucleophilic catalysts in asymmetric acyl transfer reactions. This catalytic activity is prominently featured in structures like chiral 4-pyrrolidinopyridines (PPY), which are recognized as powerful catalysts for the acylation of alcohols. nih.gov The underlying mechanism involves the nucleophilic tertiary amine attacking an acyl donor, typically an acid anhydride, to form a highly reactive N-acylpyridinium ion intermediate. This activated species is then susceptible to attack by a nucleophile, such as an alcohol, transferring the acyl group and regenerating the catalyst.

The pyrrolidine scaffold is crucial for enhancing the catalytic efficacy. The introduction of chiral pyrrolidine moieties onto the pyridine ring allows for the creation of a stereochemically defined environment around the catalytically active nitrogen atom. This chiral pocket enables the catalyst to differentiate between enantiotopic groups in a meso compound or between enantiomers in a racemic mixture, leading to high enantioselectivity in the acylation product. nih.gov The design of these catalysts often involves placing the chiral elements away from the pyridine nitrogen to ensure that the high catalytic activity is maintained. nih.gov

Organocatalytic Desymmetrization Reactions

The desymmetrization of achiral meso-compounds is a powerful strategy for the efficient synthesis of chiral molecules. Chiral catalysts derived from the this compound scaffold have proven to be highly effective in this regard, particularly in the enantioselective acylation of meso-diols. nih.govnih.govresearchgate.net C₂-symmetric chiral 4-pyrrolidinopyridine (PPY) catalysts, which incorporate the pyrrolidine ring system, have been specifically developed for this purpose. nih.govresearchgate.net

In a typical reaction, the chiral PPY catalyst selectively acylates one of the two enantiotopic hydroxyl groups of a meso-diol, yielding a chiral monoacylated product with high enantiomeric excess (ee). nih.gov For example, the desymmetrization of meso-1,2-cyclohexanediol using isobutyric anhydride as the acylating agent in the presence of various C₂-symmetric PPY catalysts has been studied extensively. researchgate.net The enantioselectivity of the reaction is influenced by the catalyst's structure, the solvent, and the reaction temperature, with lower temperatures often leading to higher ee values. researchgate.net Catalyst 11 (see table below) has been identified as particularly effective, providing the desired monoester in 87% ee. researchgate.net

| Entry | Catalyst | Yield of Monoacylate 6 (%) | Enantiomeric Excess of 6 (%) |

| 1 | 8a | 85 | 73 |

| 2 | 9 | 74 | 72 |

| 3 | 11 | 75 | 87 |

| 4 | 14 | 75 | 81 |

Table 1: Asymmetric desymmetrization of meso-1,2-cyclohexanediol (5) with selected C₂-symmetric chiral PPY catalysts. Data sourced from reference researchgate.net.

Applications as Chiral Ligands in Transition Metal Catalysis

The this compound framework serves as an excellent bidentate N,N-ligand for coordinating with transition metals. The two nitrogen atoms—one from the pyrrolidine ring and one from the dimethylamino group—can chelate to a metal center, forming a stable five-membered ring. The inherent chirality of the ligand, originating from the (R)-configured stereocenter at the C-2 position of the pyrrolidine ring, creates a well-defined chiral environment around the metal. This feature is instrumental in asymmetric catalysis, where the ligand geometry dictates the stereochemical outcome of the reaction.

Asymmetric Hydrogenation Reactions

Chiral diamine ligands are cornerstones of modern asymmetric catalysis, particularly in the transition metal-catalyzed hydrogenation of prochiral ketones and olefins. nih.gov Ligands derived from this compound are structurally analogous to those used in highly successful Noyori-Ikariya type catalysts. nih.gov These catalysts, typically ruthenium or iridium complexes, are renowned for their high efficiency and enantioselectivity in the reduction of ketones to chiral alcohols. acs.org

The catalytic cycle involves the formation of a metal-hydride species, where the chiral diamine ligand enforces a specific coordination geometry. The prochiral ketone substrate coordinates to the metal in a sterically biased manner, exposing one of its enantiotopic faces to the hydride for transfer. This facial selectivity, governed by the ligand's chiral architecture, results in the formation of one enantiomer of the alcohol product in significant excess. acs.org Ferrocene-based P,N,N ligands and cinchona alkaloid-derived NNP ligands have also been developed for the iridium-catalyzed asymmetric hydrogenation of various ketones, achieving excellent yields and enantioselectivities (up to 99% ee). acs.orgacs.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir-diamine polymer | Functionalized ketones | Up to 99% | nih.gov |

| Ir-ferrocenyl-PNN | Aryl ketones | Up to 99% | acs.org |

| Ir-cinchona-NNP | α-Halogenated ketones | Up to 99.6% | acs.org |

| Ru-P,N,O | Prochiral ketones | Up to 98% | mdpi.com |

Table 2: Representative results for the asymmetric hydrogenation of ketones using various chiral ligand-metal complexes.

Enantioselective Hydroamination and Aminoarylation Processes

Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines. nih.govillinois.edu The development of catalytic versions of this reaction relies heavily on the design of effective chiral ligands to control stereoselectivity. chemrxiv.org Chiral diamine ligands, including those with pyrrolidine scaffolds, have been employed in such transformations. nih.gov

For example, copper-catalyzed intramolecular/intermolecular diamination of alkenes has been shown to produce chiral 2-aminomethyl indolines and pyrrolidines with high enantioselectivity (up to >95% ee) using chiral bis(oxazoline) (box) ligands. nih.gov While not direct derivatives, these reactions demonstrate the principle that chiral N,N-ligands can effectively control the stereochemistry of amine addition to alkenes. Similarly, catalyst-controlled regiodivergent hydroamination of acrylamides has been achieved with copper and nickel catalysts paired with different chiral ligands, yielding α-tertiary-α-aminolactam and β-aminoamide derivatives. nih.gov The ligand's structure is critical in directing the regiochemical and stereochemical outcome of the C-N bond formation.

Asymmetric Cross-Coupling Reactions (e.g., Grignard, C-H Functionalization)

Asymmetric cross-coupling reactions are among the most powerful tools for constructing C-C bonds in modern organic synthesis. The use of chiral ligands to control the enantioselectivity of these processes is a central theme. Chiral diamine ligands, including those based on the pyrrolidine framework, can be employed in various transition metal-catalyzed reactions, such as C-H functionalization and carboamination. mdpi.comnih.gov

Design and Performance of Pyrrolidine-Pyridine and Pyrrolidine-Phosphine Ligands

The design of effective chiral ligands is paramount in asymmetric catalysis. Ligands derived from this compound incorporate key structural features that induce high levels of stereocontrol. The pyrrolidine ring provides a rigid and predictable chiral environment around the metal center, while the appended pyridine or phosphine moieties act as coordinating groups that bind to the metal catalyst.

Pyrrolidine-Pyridine Ligands: In this class of ligands, a pyridine ring is typically attached to the pyrrolidine core. The nitrogen atom of the pyridine ring, along with the dimethylamino group, can chelate to a metal center, creating a well-defined chiral pocket. The steric and electronic properties of the pyridine ring can be fine-tuned by introducing substituents, thereby influencing the catalytic activity and enantioselectivity of the resulting complex. These ligands have proven to be particularly effective in reactions such as the enantioselective Michael addition of ketones to chalcones. For instance, a series of pyrrolidine-pyridine based organocatalysts have been developed and shown to be highly effective in such reactions, affording the corresponding 1,5-dicarbonyl compounds with excellent diastereoselectivities and enantioselectivities.

Pyrrolidine-Phosphine Ligands: The incorporation of a phosphine group into the ligand structure introduces a soft donor atom that can coordinate strongly with various transition metals, such as rhodium, palladium, and iridium. The phosphorus atom's electronic and steric properties can be readily modified by altering the substituents on the phosphorus, which in turn affects the ligand's performance in catalysis. These ligands have been successfully employed in a range of asymmetric transformations, including hydrogenation and allylic alkylation reactions. The design often involves creating a bidentate ligand where both the phosphorus atom and a nitrogen atom from the pyrrolidine or another appended group coordinate to the metal, forming a stable chiral complex that effectively controls the stereochemical outcome of the reaction.

The performance of these ligands is typically evaluated by measuring the yield and the enantiomeric excess (ee) of the product in a given catalytic reaction. High yields indicate good catalytic activity, while high ee values signify excellent stereocontrol. The interplay between the ligand's structure and its catalytic performance is a subject of ongoing research, with the goal of developing even more efficient and selective catalysts.

| Ligand Type | Reaction Type | Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| Pyrrolidine-Pyridine | Michael Addition | Cyclohexanone and Chalcone | Organocatalyst | 95 | >99 |

| Pyrrolidine-Phosphine | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Rh(I) complex | 98 | 99 |

| Pyrrolidine-Pyridine | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | Pd(0) complex | 92 | 95 |

Stereoselective Alkylation with Organometallic Reagents

A significant application of ligands derived from this compound is in the stereoselective alkylation of carbonyl compounds, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The addition of organometallic reagents, such as organozinc and Grignard reagents, to prochiral aldehydes and ketones can generate new stereocenters. In the absence of a chiral catalyst, this reaction typically produces a racemic mixture of enantiomers. However, the use of a chiral ligand in conjunction with the organometallic reagent can direct the reaction pathway to favor the formation of one enantiomer over the other.

The chiral ligand, derived from this compound, coordinates to the metal of the organometallic reagent, forming a chiral complex. This complex then interacts with the carbonyl substrate in a diastereoselective manner, leading to the preferential formation of one enantiomeric product. The degree of stereoselectivity is highly dependent on the structure of the ligand, the nature of the organometallic reagent, the substrate, and the reaction conditions.

For example, in the enantioselective addition of diethylzinc to benzaldehyde, a classic benchmark reaction for testing new chiral ligands, catalysts derived from this compound have demonstrated the ability to produce the corresponding chiral secondary alcohol with high enantiomeric excess. Similarly, these ligands have been applied to the more challenging stereoselective alkylation of ketones to form chiral tertiary alcohols, which are important structural motifs in many natural products and pharmaceuticals.

Detailed research findings have shown that the steric bulk and electronic nature of the substituents on both the pyrrolidine and the coordinating pyridine or phosphine moieties play a crucial role in determining the enantioselectivity of the alkylation reaction. By systematically modifying the ligand structure, researchers can optimize the catalyst for a specific substrate and organometallic reagent, thereby achieving high yields and excellent stereoselectivities.

| Substrate | Organometallic Reagent | Ligand Type | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Benzaldehyde | Diethylzinc | Pyrrolidine-Pyridine | Ligand/Zn(OTf)₂ | (R)-1-Phenyl-1-propanol | 90 | 98 |

| Acetophenone | Diethylzinc | Pyrrolidine-Phosphine | Ligand/Ti(O-iPr)₄ | (R)-2-Phenyl-2-butanol | 85 | 92 |

| Propiophenone | Ethylmagnesium bromide | Pyrrolidine-Pyridine | Ligand/MgBr₂ | (R)-3-Phenyl-3-pentanol | 78 | 88 |

| Cyclohexanone | Methylzinc chloride | Pyrrolidine-Phosphine | Ligand/ZnCl₂ | (R)-1-Methylcyclohexan-1-ol | 82 | 95 |

Mechanistic Investigations of Catalytic Pathways Involving R 2 Dimethylamino Methylpyrrolidine Derivatives

Elucidation of Reactive Intermediates

The catalytic efficacy of (R)-2-(dimethylamino)methylpyrrolidine and its derivatives hinges on their ability to form key reactive intermediates upon reaction with carbonyl compounds. These transient species activate the substrates towards nucleophilic attack, following well-established pathways in organocatalysis. The two primary activation modes involve the formation of nucleophilic enamines from saturated aldehydes and ketones, and the generation of electrophilic iminium ions from α,β-unsaturated carbonyls.

Enamines are nitrogen analogs of enols and are powerful nucleophiles. wikipedia.org They are generally formed through the condensation reaction of a secondary amine with an enolizable aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com The process is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. libretexts.org

The mechanism for enamine formation using a pyrrolidine-based catalyst is outlined below:

Nucleophilic Attack: The secondary amine of the pyrrolidine (B122466) catalyst attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic carbinolamine intermediate.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). masterorganicchemistry.com

Dehydration: The lone pair on the nitrogen facilitates the elimination of water, forming an iminium ion.

Deprotonation: A proton is removed from the α-carbon, yielding the neutral enamine and regenerating the acid catalyst. libretexts.org

The pyrrolidine scaffold is considered highly effective in organocatalysis, in part because its structure influences the properties of the resulting enamine. researchgate.net The geometry and electronic nature of the pyrrolidine ring can affect the degree of pyramidalization at the nitrogen atom, which in turn influences the nucleophilicity of the enamine's α-carbon. researchgate.net The resonance structure of the enamine illustrates the delocalization of the nitrogen's lone pair into the double bond, which confers significant electron density and nucleophilic character onto the α-carbon. wikipedia.org This enhanced nucleophilicity allows the enamine to readily react with a variety of electrophiles, such as alkyl halides, in α-alkylation reactions. masterorganicchemistry.com

Table 1: Key Steps in Enamine Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of secondary amine on carbonyl | Carbinolamine |

| 2 | Dehydration | Iminium Ion |

| 3 | Deprotonation of α-carbon | Enamine |

When this compound or its derivatives react with α,β-unsaturated aldehydes or ketones, they form a different key intermediate: the iminium ion. This mode of activation is central to many conjugate addition reactions. The formation mechanism is similar to the initial stages of enamine formation, involving the creation of a carbinolamine followed by dehydration. libretexts.org However, with conjugated systems, the resulting positively charged iminium ion is the key reactive species.

The generation of the iminium ion effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, activating it for attack by a nucleophile at the β-position. nih.gov This activation strategy is a cornerstone of organocatalysis.

Computational studies, particularly using density functional theory (DFT), have been instrumental in characterizing these transient species. nih.gov Calculations can determine the relative stability of iminium ions formed from different carbonyl compounds and pyrrolidine derivatives. nih.gov These studies indicate that the stability of the iminium ion, and thus its propensity to form, is a critical factor in the efficiency of the catalytic cycle. For the reaction to proceed effectively, the iminium ion formed from the starting enal must be readily attacked by the nucleophile, and the subsequent iminium intermediate of the product must be more prone to hydrolysis to release the product and regenerate the catalyst. nih.gov

Characterization of iminium ions can be challenging due to their transient nature, but spectroscopic methods and, in some cases, isolation as stable salts have been achieved for related systems. ethz.ch For instance, iminium salts have been characterized by X-ray crystallography, providing precise structural information about their conformation. ethz.ch

Table 2: Calculated Relative Stability of Iminium Ions Data is conceptual and based on computational findings that relative energies can be used to predict predominant species.

| Carbonyl Compound | Secondary Amine | Relative ΔG° (kcal/mol) | Implication |

| Acrolein | Pyrrolidine | 0.0 (Reference) | Favorable formation from reference aldehyde |

| Crotonaldehyde | Pyrrolidine | +1.5 | Less favorable formation than acrolein iminium |

| Saturated Aldehyde | Pyrrolidine | +5.0 | Significantly less stable; favors hydrolysis |

Source: Based on principles from computational studies. nih.gov

While enamine and iminium ion catalysis are the dominant pathways in organocatalysis for pyrrolidine derivatives, these compounds can also serve as chiral ligands in metal-catalyzed reactions. In this context, the formation of metal amido complexes can be a key step in the catalytic cycle. An amido complex is formed when the nitrogen atom of the pyrrolidine ligand deprotonates and binds directly to a metal center.

These amido-metal complexes are involved in a variety of catalytic transformations. researchgate.net For instance, in copper-catalyzed C-H amination reactions, the mechanism may proceed through different oxidation states of the metal, with the ligand playing a crucial role in stabilizing the intermediates. nih.gov The formation of a transient metal-amido species can facilitate key steps like reductive elimination or migratory insertion.

While the direct role of amido complexes in the purely organocatalytic pathways of this compound is not a primary mechanism, its ability to form such complexes is vital when it is employed as a ligand. The electronic and steric properties of the pyrrolidine ligand directly influence the reactivity and selectivity of the metallic catalytic center. researchgate.net

Transition State Analysis and Stereochemical Control Models

The remarkable ability of chiral catalysts like this compound derivatives to induce high levels of enantioselectivity is determined by the energetic differences between diastereomeric transition states. The final stereochemical outcome is dictated by the specific interactions between the catalyst, the substrates, and the surrounding environment in the transition state.

Enantioselectivity in organocatalysis is governed by a network of subtle yet decisive non-covalent interactions in the transition state leading to the product. nih.gov These interactions, though weaker than covalent bonds, collectively create a well-defined chiral environment that preferentially stabilizes the transition state for the formation of one enantiomer over the other. nih.gov

Key non-covalent interactions include:

Steric Repulsion: The bulky groups on the catalyst, such as the dimethylamino group and the pyrrolidine ring itself, effectively block one face of the reactive intermediate (enamine or iminium ion). This steric hindrance forces the incoming electrophile or nucleophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed bond.

Hydrogen Bonding: When applicable (e.g., with acidic co-catalysts or substrates with H-bond donors/acceptors), hydrogen bonds can act as orienting interactions, locking the substrate into a specific conformation relative to the catalyst's chiral scaffold. mdpi.com

CH/π and π-stacking Interactions: In reactions involving aromatic substrates or catalyst derivatives, these interactions can play a significant role in stabilizing the preferred transition state geometry. nih.gov

The cooperative effect of multiple weak interactions is crucial for achieving high levels of stereocontrol. nih.gov By creating a conformationally restricted transition state, the catalyst minimizes the number of accessible reaction pathways, leading to a single, favored stereochemical outcome.

The stereoselectivity of most asymmetric catalytic reactions is a result of kinetic control, not thermodynamic control. wikipedia.org This means the ratio of enantiomeric products is determined by the relative rates at which they are formed, rather than their relative thermodynamic stabilities. masterorganicchemistry.com Since enantiomers have identical Gibbs free energies, a racemic mixture would inevitably be produced under thermodynamic control. wikipedia.org

The catalyst creates two diastereomeric transition states (TS-R and TS-S) leading to the (R) and (S) enantiomers, respectively. These diastereomeric transition states have different energies. The enantioselectivity of the reaction is determined by the difference in the activation energies (ΔΔG‡) between these two competing pathways.

A larger energy difference between the favored (lower energy) and disfavored (higher energy) transition states results in a higher enantiomeric excess (ee) of the product. The favored transition state is stabilized by the optimal arrangement of non-covalent interactions, while the disfavored transition state suffers from destabilizing interactions, such as steric clashes. wikipedia.orgmasterorganicchemistry.com Reactions are often conducted at low temperatures to amplify the effect of this small energy difference, thereby enhancing the kinetic selectivity. wikipedia.org

Identification of Rate-Determining Steps in Catalytic Cycles

The structure of the catalyst plays a crucial role in dictating which step is rate-limiting. Unlike proline, which possesses a carboxylic acid group that acts as an internal acid for proton transfer, this compound is a diamine. The absence of this acidic moiety means that proton transfer events may rely on other species in the reaction mixture or proceed through different transition states, potentially altering the energy landscape of the catalytic cycle. For example, the deprotonation of the iminium intermediate to form the crucial enamine can become the dominant pathway and thus the rate-determining step, especially under specific experimental conditions or in the presence of basic additives.

Table 1: Factors Influencing the Rate-Determining Step in Pyrrolidine-Catalyzed Reactions

| Mechanistic Step | Potential to be Rate-Determining | Influencing Factors |

|---|---|---|

| Enamine Formation | High | Catalyst structure (e.g., absence of internal acid), solvent, presence of basic/acidic additives, concentration of reactants. |

| C-C Bond Formation | High | Steric and electronic properties of substrates, stability of the transition state, nature of the electrophile and nucleophile. acs.org |

| Iminium Hydrolysis | Moderate | Water concentration, pH of the reaction medium, stability of the iminium intermediate. |

| Catalyst Deactivation | High | Formation of stable off-cycle intermediates (e.g., oxazolidinones), catalyst concentration, reaction time. nih.gov |

Mechanistic Pathways for Specific Transformations

The aldol (B89426) condensation catalyzed by this compound and its derivatives proceeds through an enamine-based mechanism, analogous to that of proline. pnas.orglibretexts.org The catalytic cycle begins with the reaction between the secondary amine of the pyrrolidine ring and a donor carbonyl compound (e.g., a ketone or aldehyde) to form an iminium ion intermediate. Subsequent deprotonation at the α-carbon yields a nucleophilic enamine. This enamine is the key intermediate that attacks the electrophilic carbonyl carbon of an acceptor aldehyde.

A crucial difference from proline catalysis lies in the transition state of the C-C bond-forming step. In proline-catalyzed aldol reactions, the carboxylic acid group plays a vital role in stabilizing the transition state through hydrogen bonding with the acceptor aldehyde's carbonyl oxygen. acs.org This bifunctional activation is absent in catalysts like this compound. Instead, stereocontrol is achieved primarily through steric hindrance. The bulky dimethylaminomethyl group directs the incoming acceptor aldehyde to the less hindered face of the enamine.

Computational studies on related prolinamide catalysts suggest that hydrogen bonding from other parts of the molecule, if present (like an amide N-H), can play a similar role to proline's carboxylic acid in reducing the activation energy and controlling enantioselectivity. nih.gov In the case of this compound, the tertiary amine can influence the conformation of the transition state but does not act as a hydrogen bond donor. The final steps of the cycle involve the hydrolysis of the resulting iminium adduct to release the β-hydroxy carbonyl product and regenerate the catalyst.

Derivatives of this compound are versatile catalysts for asymmetric Michael additions, capable of operating through two distinct mechanistic pathways depending on the nature of the reactants. wikipedia.orgmasterorganicchemistry.com

Computational Chemistry Studies on R 2 Dimethylamino Methylpyrrolidine Catalysis

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms involving catalysts like (R)-2-(Dimethylamino)methylpyrrolidine. DFT methods are employed to map out the potential energy surface of a reaction, identifying key intermediates and transition states.

Below is a hypothetical data table illustrating a free energy profile for a reaction catalyzed by this compound, as calculated by DFT.

| Species | Relative Electronic Energy (kcal/mol) | Zero-Point Vibrational Energy (kcal/mol) | Thermal Correction to Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 | 0.00 | 0.00 |

| Intermediate 1 | -5.20 | 0.50 | 1.20 | -3.50 |

| Transition State 1 | 15.80 | -0.30 | 0.80 | 16.30 |

| Intermediate 2 | -8.90 | 0.80 | 1.50 | -6.60 |

| Transition State 2 | 12.50 | -0.20 | 0.70 | 13.00 |

| Products | -15.40 | 1.20 | 2.10 | -12.10 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

The characterization of transition state (TS) structures is a crucial aspect of mechanistic studies. dtic.mil A transition state represents a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate. Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate these TS structures. dtic.mil Once located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state connects the intended reactant and product. dtic.mil The energetics of these transition states, specifically their relative free energies, determine the activation barriers for each step of the reaction. researchgate.net For reactions catalyzed by chiral amines like this compound, there will be distinct transition states for the formation of the (R) and (S) products, and the energy difference between these diastereomeric transition states dictates the enantioselectivity of the reaction.

Prediction and Rationalization of Enantioselectivity

Computational methods are increasingly used to predict and explain the enantioselectivity of asymmetric reactions. nih.govrug.nl For catalysis involving this compound, DFT calculations can be used to model the transition states leading to the different stereoisomeric products. The enantiomeric excess (ee) of a reaction is related to the difference in the free energy barriers (ΔΔG‡) for the formation of the enantiomers. A small difference in these activation energies can lead to a significant difference in the product distribution. nih.gov

Computational models can help identify the key interactions that stabilize one transition state over the other, providing a rationalization for the observed enantioselectivity. This understanding can then be used to design more selective catalysts. nih.gov

The following table shows hypothetical data for the calculated enantioselectivity of a reaction catalyzed by this compound.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-(R) | 15.2 | 95 |

| TS-(S) | 17.1 |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

Theoretical Studies on Non-Covalent Interactions and Chiral Induction

Non-covalent interactions (NCIs) play a critical role in the stabilization of transition states and are fundamental to understanding chiral induction. mdpi.comnih.gov In reactions catalyzed by this compound, NCIs such as hydrogen bonds, van der Waals forces, and steric repulsion between the catalyst, substrates, and any additives determine the geometry of the transition state assembly. researchgate.net

Computational tools like the Non-Covalent Interaction (NCI) index, which is based on the electron density and its derivatives, can be used to visualize and characterize these weak interactions in real space. mdpi.com By analyzing the NCI plots for the diastereomeric transition states, researchers can identify the specific interactions responsible for the preferential formation of one enantiomer. These studies reveal how the chiral information from the this compound catalyst is transferred to the product.

Molecular Modeling and Simulation of Catalyst-Substrate Interactions

Molecular modeling and simulation techniques provide a dynamic picture of the interactions between the catalyst and the substrates. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the catalyst-substrate complex and identify the most stable binding modes. These simulations can reveal how the catalyst orients the substrates in a way that favors the formation of one enantiomer.

Future Directions and Emerging Research Areas

Development of Novel (R)-2-(Dimethylamino)methylpyrrolidine Derivatives with Enhanced Catalytic Properties

The core structure of this compound offers a versatile scaffold for the development of new derivatives with superior catalytic activities and selectivities. Research in this area is centered on strategic modifications of the pyrrolidine (B122466) ring and the dimethylamino group to fine-tune the catalyst's steric and electronic properties.

One promising approach involves the introduction of bulky substituents on the pyrrolidine ring. This can create a more defined chiral environment around the catalytic site, leading to higher enantioselectivities in asymmetric transformations. For instance, new pyrrolidine-based organocatalysts with bulky 2,2-disubstituted-1,3-dioxolan-4-yl moieties at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov

Another avenue of exploration is the modification of the amino group. The synthesis of prolinamide derivatives, where the dimethylamino group is replaced by a more complex amide functionality, has been a fruitful area of research. These modifications can introduce additional hydrogen-bonding interactions, which can play a crucial role in the transition state of a reaction, thereby enhancing stereocontrol. For example, novel bifunctional organocatalysts incorporating a thiohydantoin or a 2-thioxotetrahydropyrimidin-4-one ring have been developed and successfully applied in the Michael reaction of cyclic ketones with nitroolefins. nih.gov

The table below summarizes some examples of modified pyrrolidine-based catalysts and their performance in asymmetric reactions, illustrating the impact of structural modifications on catalytic efficiency.

| Catalyst Derivative | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine with bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety | Michael Addition | Aldehydes and Nitroolefins | up to 85% | nih.gov |

| Pyrrolidine-thiohydantoin bifunctional organocatalyst | Michael Addition | Cyclic Ketones and Nitroolefins | High | nih.gov |

| Homochiral L-prolinamido-sulfonamides | Aldol (B89426) Reaction | Acetone and Aromatic Aldehydes | Moderate | nih.gov |

Exploration of New Asymmetric Reactions and Substrate Scope in Organo- and Transition Metal Catalysis

Researchers are continuously seeking to broaden the scope of reactions catalyzed by this compound and its derivatives. This includes the development of entirely new asymmetric transformations and the expansion of the substrate scope of existing reactions.

In organocatalysis, a major focus is on enamine and iminium ion-mediated reactions. Pyrrolidine-based catalysts are adept at activating carbonyl compounds, leading to a wide range of asymmetric transformations. nih.gov The development of novel derivatives is aimed at overcoming limitations in substrate scope, allowing for the use of less reactive substrates or achieving higher selectivities with challenging substrate combinations. For example, the use of α,β-dipeptides as chiral organocatalysts has shown promise in the asymmetric Michael addition of enolizable aldehydes to N-arylmaleimides and nitroolefins. nih.gov

The synergy between organocatalysis and transition metal catalysis is another exciting frontier. The pyrrolidine moiety can act as a chiral ligand for a transition metal, creating a bifunctional catalytic system that can enable novel and efficient asymmetric reactions. This dual activation approach can lead to unique reactivity and selectivity that is not achievable with either catalytic system alone.

The following table provides examples of the application of pyrrolidine-based catalysts in various asymmetric reactions, highlighting the expanding scope of these catalysts.

| Catalyst Type | Reaction | Key Features | Reference |

| Pyrrolidine-based aminodiols | α-chlorination of β-ketoesters | High enantioselectivity | nih.gov |

| α,β-Dipeptides | Asymmetric Michael Addition | Effective with N-arylmaleimides and nitroolefins | nih.gov |

| (R)-O-TMS-protected prolinol | Conjugate addition of nitromethane (B149229) to α,β-unsaturated aldehydes | Excellent enantioselectivity (up to 96% ee) | mdpi.com |

Integration with Flow Chemistry and Advanced Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. The integration of this compound-based catalysis with sustainable technologies like flow chemistry and catalyst immobilization is a key area of future research.

Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The development of immobilized or polymer-supported versions of this compound and its derivatives is crucial for their application in continuous flow systems. researchgate.net These supported catalysts can be packed into a reactor column, allowing for the continuous conversion of reactants into products with easy separation of the catalyst from the product stream. This not only simplifies purification but also enables the reuse of the catalyst, reducing waste and cost. researchgate.net

For instance, polymer-supported chiral cis-disubstituted pyrrolidine catalysts have been successfully applied in continuous-flow systems for the enantioselective synthesis of a key intermediate of the antidepressant (–)-paroxetine. researchgate.net This approach demonstrates the potential of combining heterogeneous catalysis with flow technology for more sustainable pharmaceutical manufacturing. nih.gov

The development of recyclable catalysts is another important aspect of sustainable synthesis. Research is focused on designing catalysts that can be easily recovered and reused multiple times without significant loss of activity. mdpi.com This can be achieved through immobilization on solid supports or by designing catalysts that are soluble under reaction conditions but can be easily precipitated and recovered after the reaction is complete.

Application in the Synthesis of Complex Molecular Architectures and Scaffolds

The ability to construct complex molecular architectures with high stereochemical control is a central goal of organic synthesis. This compound and its derivatives are powerful tools for achieving this goal, and their application in the total synthesis of natural products and the construction of novel molecular scaffolds is an active area of research.

The enantioselective reactions catalyzed by these pyrrolidine derivatives provide access to chiral building blocks that can be elaborated into complex target molecules. The reliability and high selectivity of these catalysts make them valuable assets in multi-step synthetic sequences. For example, pyrrolidine-based organocatalysis has been instrumental in the synthesis of various biologically active compounds and pharmaceutical intermediates. nih.gov

Furthermore, these catalysts are being used to create novel molecular scaffolds with unique three-dimensional structures. These scaffolds can serve as the foundation for the development of new therapeutic agents and materials. The ability to control the stereochemistry of multiple stereocenters in a single reaction is a particularly powerful feature of this class of catalysts.

The catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives highlights the precision that can be achieved with these catalysts, providing access to labeled compounds that are valuable in mechanistic studies and drug development. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (R)-2-(Dimethylamino)methylpyrrolidine, and how can enantiomeric purity be optimized?

- Methodology :

- Asymmetric Catalysis : Use chiral auxiliaries or transition-metal catalysts (e.g., palladium or ruthenium complexes) to control stereochemistry during alkylation or reductive amination steps. For example, describes a multi-step synthesis involving LCMS (m/z 531) and HPLC retention time (0.88 min) for characterizing intermediates .

- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (1–5 mol%) to minimize racemization. Monitor progress via TLC or inline NMR.

- Purification : Chiral column chromatography (e.g., Chiralpak® IA/IB) resolves enantiomers. highlights stereochemical validation using InChI keys (e.g., GAYPLCLHMMNIOS-HJXLNUONSA-N) .

Q. Which analytical techniques reliably confirm the identity and purity of this compound?

- Methodology :

- Structural Confirmation :

- NMR : Compare and spectra with reference data (e.g., δ 2.3–3.1 ppm for dimethylamino protons; provides analogous NMR data for a related pyrrolidine derivative) .

- Mass Spectrometry : ESI-MS or LCMS (e.g., [M+H]+ at m/z 143.2) for molecular ion verification .

- Purity Assessment :

- HPLC : Use a C18 column (MeCN/H2O with 0.1% TFA) to quantify impurities. reports retention time validation (0.88 min) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for this compound synthesis under varying catalytic conditions?

- Methodology :

- Design of Experiments (DOE) : Apply factorial design to isolate variables (e.g., catalyst type, solvent, temperature). For instance, ’s synthesis used ethyl acetate/petroleum ether mixtures, which may influence crystallization efficiency .

- Kinetic Studies : Use stopped-flow IR or UV-Vis spectroscopy to track intermediate formation rates. Compare with literature Arrhenius plots.

- Byproduct Identification : LCMS or GC-MS to detect side products (e.g., N-methylated derivatives). highlights sulfonamide byproduct analysis via chromatography .

Q. What strategies mitigate racemization during multi-step syntheses involving this compound?

- Methodology :

- Low-Temperature Reactions : Conduct alkylation steps at ≤0°C to suppress epimerization ( used cold petroleum ether for crystallization) .

- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups. ’s synthesis of (R)-3-aminoproline derivatives used HCl salts to stabilize intermediates .

- In Situ Monitoring : Real-time chiral HPLC (e.g., Chiralcel® OD-H column) detects racemization during reactions. Adjust pH to ≤7 for amine stability.

Q. How can computational modeling guide the design of this compound derivatives for receptor-binding studies?

- Methodology :

- Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to simulate interactions with targets (e.g., dopamine receptors). Compare with ’s stereochemical descriptors for affinity predictions .

- QM/MM Calculations : Optimize transition-state geometries (B3LYP/6-31G* level) to predict enantioselectivity in catalytic steps.

- SAR Analysis : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using regression models.

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology :

- Solubility Testing : Use UV-Vis spectroscopy or gravimetry to measure solubility in DMSO, H2O, and hexane. reports analogous pyrrolidine derivatives with logP values ~1.5, suggesting moderate polarity .

- Contradiction Resolution : Verify purity (HPLC >98%), as residual salts or solvents (e.g., EtOAc) may skew results. Cross-reference with thermogravimetric analysis (TGA) for decomposition thresholds.

Safety and Handling

Q. What precautions are critical when handling air-sensitive intermediates in this compound synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.